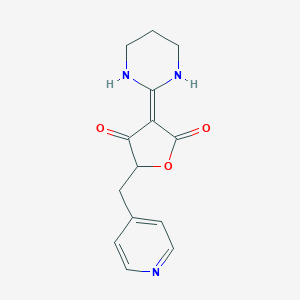![molecular formula C22H11F4N3 B290161 5,6,7,8-tetrafluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B290161.png)
5,6,7,8-tetrafluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-tetrafluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5,6,7,8-tetrafluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline is not fully understood. However, it has been suggested that this compound may exert its anticancer effects through the inhibition of cell proliferation and induction of apoptosis. It has also been proposed that this compound may exert its anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes.
Biochemical and Physiological Effects:
Studies have shown that 5,6,7,8-tetrafluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth and migration of cancer cells. In addition, this compound has been shown to have anti-inflammatory effects, with potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5,6,7,8-tetrafluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline in lab experiments is its potential as a photosensitizer in photodynamic therapy, which could provide a non-invasive and targeted approach to cancer treatment. However, one limitation of using this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several potential future directions for research on 5,6,7,8-tetrafluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline. One area of interest is further investigation of its anticancer properties and potential use in cancer treatment. Another area of interest is exploring its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Additionally, research could focus on improving the solubility and bioavailability of this compound to enhance its efficacy in lab experiments and potential clinical applications.
In conclusion, 5,6,7,8-tetrafluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Méthodes De Synthèse
The synthesis of 5,6,7,8-tetrafluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline involves a multistep process that begins with the reaction of 2,4-difluorobenzaldehyde with ethyl acetoacetate in the presence of a base. The resulting intermediate is then reacted with 2-aminobenzotrifluoride to form the final product.
Applications De Recherche Scientifique
5,6,7,8-tetrafluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties, with promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also been investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment. In addition, this compound has been studied for its anti-inflammatory properties, with potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Formule moléculaire |
C22H11F4N3 |
|---|---|
Poids moléculaire |
393.3 g/mol |
Nom IUPAC |
5,6,7,8-tetrafluoro-1,3-diphenylpyrazolo[3,4-b]quinoline |
InChI |
InChI=1S/C22H11F4N3/c23-16-14-11-15-20(12-7-3-1-4-8-12)28-29(13-9-5-2-6-10-13)22(15)27-21(14)19(26)18(25)17(16)24/h1-11H |
Clé InChI |
WXYMQXVINBWILJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2C=C4C(=C(C(=C(C4=N3)F)F)F)F)C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(C3=C2C=C4C(=C(C(=C(C4=N3)F)F)F)F)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,8-dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290078.png)
![7,8-dimethoxy-5-(2-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290080.png)
![7,8-dimethoxy-5-(3-methoxyphenyl)-1H-pyrrolo[3,4-c]isoquinoline-1,3(2H)-dione](/img/structure/B290082.png)
![5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290084.png)
![5-(2,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290085.png)
![7,8-dimethoxy-5-(3-methoxyphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290087.png)
![7,8-dimethoxy-5-(2-methoxyphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290088.png)
![2-(5,10-Dihydro[1,3]dithiolo[4,5-c][2,5]benzodithiocin-2-ylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B290092.png)
![Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(4-fluorobenzyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290094.png)

![Methyl 2-[4-(2-furyl)-2,6-dioxocyclohexylidene]-5-[(2-pyridinylmethyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290097.png)
![N-(4-bromo-2-ethylphenyl)-2-[(4,6-dimethoxy-4,5-dihydropyrimidin-2-yl)oxy]benzamide](/img/structure/B290098.png)

